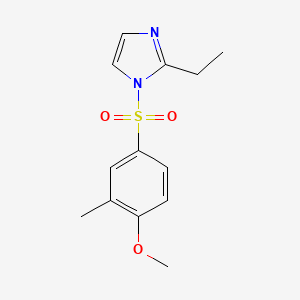

2-ethyl-1-((4-methoxy-3-methylphenyl)sulfonyl)-1H-imidazole

Description

2-Ethyl-1-((4-methoxy-3-methylphenyl)sulfonyl)-1H-imidazole is a sulfonylated imidazole derivative characterized by a 1H-imidazole core substituted with an ethyl group at the 2-position and a sulfonyl-linked 4-methoxy-3-methylphenyl moiety at the 1-position. The sulfonyl group (-SO₂-) enhances electrophilicity and stability, while the methoxy and methyl substituents on the aryl ring influence solubility and steric interactions.

Properties

IUPAC Name |

2-ethyl-1-(4-methoxy-3-methylphenyl)sulfonylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-4-13-14-7-8-15(13)19(16,17)11-5-6-12(18-3)10(2)9-11/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPCQBJWLDEYLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1-((4-methoxy-3-methylphenyl)sulfonyl)-1H-imidazole typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

Introduction of the Ethyl Group: The ethyl group is introduced via alkylation using ethyl halides under basic conditions.

Attachment of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions using sulfonyl chlorides.

Methoxy-Methylphenyl Substitution: The final step involves the substitution of the phenyl ring with a methoxy and methyl group, typically achieved through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-((4-methoxy-3-methylphenyl)sulfonyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

2-Ethyl-1-((4-methoxy-3-methylphenyl)sulfonyl)-1H-imidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethyl-1-((4-methoxy-3-methylphenyl)sulfonyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Interacting with Receptors: Modulating receptor activity to produce physiological effects.

Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Aryl Sulfonyl Group Variations

- 2-Ethyl-1-[(4-Iodophenyl)Sulfonyl]-1H-Imidazole (): Replacing the methoxy-3-methylphenyl group with a 4-iodophenyl group introduces a heavy halogen. This difference may also alter binding affinities in biological systems .

- 2-(((4-(2-Methoxyphenoxy)-3-Methylpyridin-2-yl)Methyl)Sulfinyl)-1H-Benzo[d]Imidazole (): This analog features a sulfinyl (-SO-) group instead of sulfonyl (-SO₂-), reducing oxidation state and electrophilicity. The pyridine ring introduces aromatic nitrogen, which may enhance hydrogen bonding. The target compound’s sulfonyl group likely offers greater thermal stability and resistance to reduction .

Imidazole Core Modifications

- 2-(4-Fluorophenyl)-1H-Benzo[d]Imidazole (): Lacking a sulfonyl group, this compound demonstrates how halogenation (fluorine) at the aryl position affects lipophilicity. Fluorine’s electronegativity increases metabolic stability but may reduce solubility compared to the target’s methoxy group.

1-(4-Methoxyphenyl)-4,5-Dihydro-1H-Imidazol-2-Amine () :

The dihydroimidazole (imidazoline) core here is partially saturated, increasing flexibility. The 4-methoxyphenyl group mirrors the target’s aryl substituent, but the amine group at the 2-position introduces basicity, contrasting with the sulfonyl group’s acidity .

Structural and Spectroscopic Characterization

While crystallographic data for the target compound are absent in the evidence, related imidazoles (e.g., ) were characterized via:

Comparative Data Table

Biological Activity

2-Ethyl-1-((4-methoxy-3-methylphenyl)sulfonyl)-1H-imidazole, a compound with the CAS number 457961-39-6, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 252.28 g/mol. The compound features an imidazole ring substituted with a sulfonyl group linked to a methoxy-methylphenyl moiety, which is crucial for its biological activity.

Antitumor Activity

Recent studies have indicated that imidazole derivatives, including this compound, exhibit significant antitumor properties. One particular study focused on a related compound (referred to as 4f) demonstrated outstanding antiproliferative activity against various cancer cell lines, showing potency superior to established chemotherapeutic agents such as 5-Fluorouracil (5-FU) and Methotrexate (MTX) .

The mechanism by which these compounds exert their antitumor effects appears to involve the induction of apoptosis in cancer cells. The study showed that treatment with compound 4f led to increased expression of pro-apoptotic protein Bax and decreased expression of anti-apoptotic protein Bcl-2, indicating a shift towards apoptosis in HeLa cells .

Antimicrobial Activity

In addition to antitumor effects, compounds in the imidazole class have also been evaluated for antimicrobial properties. A related study highlighted imidazole derivatives' effectiveness against various pathogens, demonstrating minimum inhibitory concentrations (MIC) that suggest potential as antimicrobial agents . The specific antimicrobial profile of this compound remains to be fully characterized but aligns with emerging data on similar compounds.

Table 1: Antitumor Activity Comparison

| Compound | IC50 (µM) | Selectivity Index (Normal/Tumor Cells) |

|---|---|---|

| 4f | 3.24 | 23–46 |

| 5-FU | 74.69 | N/A |

| MTX | 42.88 | N/A |

Table 2: Antimicrobial Activity Overview

| Compound | Pathogen Tested | MIC (µg/mL) |

|---|---|---|

| 7b | Staphylococcus aureus | 0.22 |

| 7b | Staphylococcus epidermidis | 0.25 |

Case Study: Apoptosis Induction by Compound 4f

In vitro studies using HeLa cells demonstrated that treatment with compound 4f resulted in a significant increase in apoptosis rates compared to controls. Specifically, Hoechst/PI staining revealed a 68.2% apoptosis rate at a concentration of 3.24 µM after 24 hours, outperforming the control agent, 5-FU, which induced a rate of only 39.6% .

Case Study: Antimicrobial Efficacy

Another study on imidazole derivatives indicated that certain compounds displayed potent antibacterial activity against common pathogens such as Staphylococcus aureus. The derivatives exhibited significant inhibition zones and low MIC values, suggesting their potential utility in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.